molecular formula C16H22N6O3 B6966188 tert-butyl N-[3-oxo-3-[[phenyl(2H-tetrazol-5-yl)methyl]amino]propyl]carbamate

tert-butyl N-[3-oxo-3-[[phenyl(2H-tetrazol-5-yl)methyl]amino]propyl]carbamate

Cat. No.: B6966188
M. Wt: 346.38 g/mol
InChI Key: GKSWLBYHKRQSBX-UHFFFAOYSA-N
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Description

Tert-butyl N-[3-oxo-3-[[phenyl(2H-tetrazol-5-yl)methyl]amino]propyl]carbamate is a complex organic compound that features a tert-butyl group, a phenyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-oxo-3-[[phenyl(2H-tetrazol-5-yl)methyl]amino]propyl]carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of tert-butyl carbamate with a suitable aldehyde or ketone to form an intermediate, which is then reacted with phenyl(2H-tetrazol-5-yl)methylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[3-oxo-3-[[phenyl(2H-tetrazol-5-yl)methyl]amino]propyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Tert-butyl N-[3-oxo-3-[[phenyl(2H-tetrazol-5-yl)methyl]amino]propyl]carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-oxo-3-[[phenyl(2H-tetrazol-5-yl)methyl]amino]propyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-(3-hydroxypropyl)carbamate: Similar in structure but with a hydroxyl group instead of the tetrazole ring.

    Tert-butyl (2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)carbamate: Contains a quinazoline ring instead of the tetrazole ring.

Uniqueness

Tert-butyl N-[3-oxo-3-[[phenyl(2H-tetrazol-5-yl)methyl]amino]propyl]carbamate is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl N-[3-oxo-3-[[phenyl(2H-tetrazol-5-yl)methyl]amino]propyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O3/c1-16(2,3)25-15(24)17-10-9-12(23)18-13(14-19-21-22-20-14)11-7-5-4-6-8-11/h4-8,13H,9-10H2,1-3H3,(H,17,24)(H,18,23)(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSWLBYHKRQSBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)NC(C1=CC=CC=C1)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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